![molecular formula C18H18N2O5S B257808 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline, also known as EDBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDBI belongs to the family of prolyl hydroxylase inhibitors (PHIs) and has been shown to modulate the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in oxygen homeostasis.
Mecanismo De Acción
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline acts as a competitive inhibitor of prolyl hydroxylase (PHD), an enzyme that hydroxylates HIF under normoxic conditions, leading to its degradation. By inhibiting PHD, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline stabilizes HIF and promotes its transcriptional activity. This results in the upregulation of genes involved in oxygen homeostasis, such as erythropoietin, vascular endothelial growth factor, and glucose transporters.
Biochemical and Physiological Effects:
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of erythropoietin, which stimulates red blood cell production and improves oxygen delivery to tissues. It has also been shown to increase the expression of vascular endothelial growth factor, which promotes angiogenesis and tissue repair. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to improve glucose metabolism by increasing the expression of glucose transporters. In addition, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has several advantages for use in lab experiments. It is a specific inhibitor of PHD and does not affect other enzymes involved in oxygen homeostasis. It has high potency and can be used at low concentrations. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is also stable and can be stored for extended periods of time. However, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural PHIs. In addition, 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has not been extensively tested in vivo and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline. One area of interest is the development of more potent and selective PHIs. Another area of interest is the investigation of the effects of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline on different cell types and tissues. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been shown to have beneficial effects on a wide range of physiological processes, and further research is needed to fully understand its potential applications. Finally, the development of new methods for the synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline and other PHIs could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline involves the reaction of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with proline in the presence of a base such as triethylamine. The reaction yields 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline as a white solid with a purity of over 95%. The synthesis of 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of HIF, which is involved in a wide range of physiological processes such as angiogenesis, erythropoiesis, and glucose metabolism. 1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline has been used to study the role of HIF in cancer, cardiovascular disease, and neurodegenerative disorders. It has also been used to investigate the effects of hypoxia on cellular metabolism and gene expression.
Propiedades
Nombre del producto |
1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline |
|---|---|
Fórmula molecular |
C18H18N2O5S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H18N2O5S/c1-2-19-13-8-9-15(11-5-3-6-12(16(11)13)17(19)21)26(24,25)20-10-4-7-14(20)18(22)23/h3,5-6,8-9,14H,2,4,7,10H2,1H3,(H,22,23) |
Clave InChI |
GWXPEKYEANOENV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
acetonitrile](/img/structure/B257741.png)



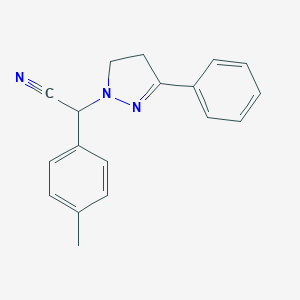
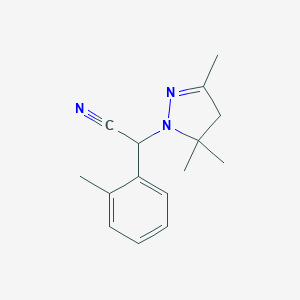
acetonitrile](/img/structure/B257751.png)
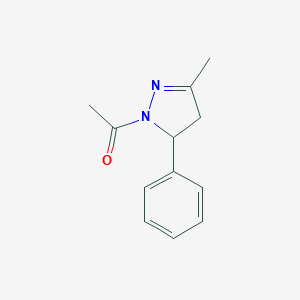

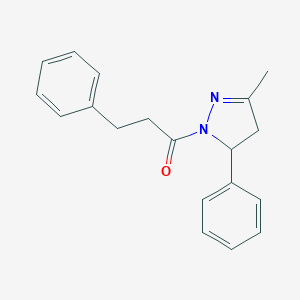
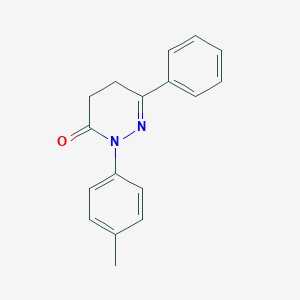

![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)